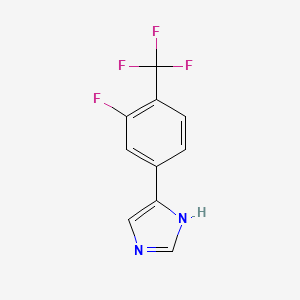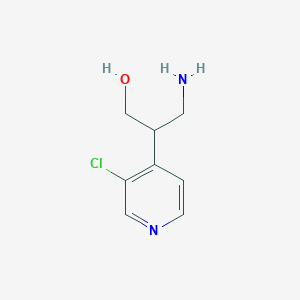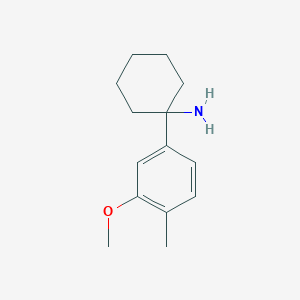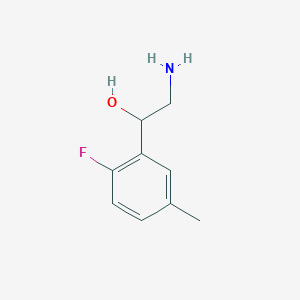
1-(4-Bromothiophen-2-yl)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromothiophen-2-yl)cyclopropan-1-amine is an organic compound with the molecular formula C7H8BrNS It features a cyclopropane ring attached to a thiophene ring substituted with a bromine atom at the 4-position and an amine group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromothiophen-2-yl)cyclopropan-1-amine typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated at the 4-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Cyclopropanation: The brominated thiophene is then subjected to cyclopropanation using a suitable cyclopropane precursor, such as diazomethane or a cyclopropylcarbene intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Bromothiophen-2-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl, alkyl, or aryl groups, using reagents like sodium hydroxide or Grignard reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, palladium on carbon, hydrogen gas.
Substitution: Sodium hydroxide, Grignard reagents, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dehalogenated cyclopropanamine.
Substitution: Various substituted cyclopropanamines.
Aplicaciones Científicas De Investigación
1-(4-Bromothiophen-2-yl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structural features.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromothiophen-2-yl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine and amine groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules, influencing their activity and function. The cyclopropane ring provides rigidity and spatial orientation, which can enhance binding specificity and affinity.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Bromophenyl)cyclopropan-1-amine: Similar structure but with a phenyl ring instead of a thiophene ring.
1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine: Contains a pyrimidine ring instead of a thiophene ring.
1-(4-Bromo-2-thienyl)methylcyclopropan-1-amine: Similar structure but with a methyl group on the cyclopropane ring.
Uniqueness
1-(4-Bromothiophen-2-yl)cyclopropan-1-amine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to phenyl or pyrimidine rings. This can result in different reactivity, binding affinity, and biological activity, making it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C7H8BrNS |
|---|---|
Peso molecular |
218.12 g/mol |
Nombre IUPAC |
1-(4-bromothiophen-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H8BrNS/c8-5-3-6(10-4-5)7(9)1-2-7/h3-4H,1-2,9H2 |
Clave InChI |
ROLHRAORMNMMNS-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=CC(=CS2)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-({2-[2-(2-azidoethoxy)ethoxy]ethyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13597116.png)

![1-[2-(2-Fluorophenoxy)phenyl]methanaminehydrochloride](/img/structure/B13597122.png)
![2-Amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol](/img/structure/B13597125.png)



![2-[6-Bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroaceticacid](/img/structure/B13597154.png)

![2-(Bicyclo[2.2.2]octan-1-yl)ethan-1-amine hydrochloride](/img/structure/B13597169.png)
![3-[4-Chloro-2-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine](/img/structure/B13597174.png)



